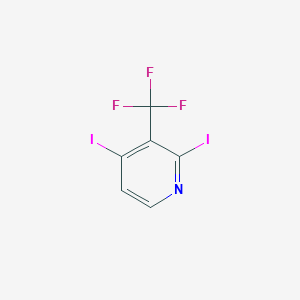

2,4-Diiodo-3-(trifluoromethyl)pyridine

CAS No.: 1227574-86-8

Cat. No.: VC2767421

Molecular Formula: C6H2F3I2N

Molecular Weight: 398.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227574-86-8 |

|---|---|

| Molecular Formula | C6H2F3I2N |

| Molecular Weight | 398.89 g/mol |

| IUPAC Name | 2,4-diiodo-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2F3I2N/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H |

| Standard InChI Key | OXMHDGKPTOYKNV-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1I)C(F)(F)F)I |

| Canonical SMILES | C1=CN=C(C(=C1I)C(F)(F)F)I |

Introduction

Chemical Identity and Physical Properties

2,4-Diiodo-3-(trifluoromethyl)pyridine is characterized by its distinctive molecular structure featuring a pyridine ring substituted with two iodine atoms and a trifluoromethyl group. The pyridine ring, a nitrogen-containing aromatic heterocycle, serves as the backbone of this compound. The strategic placement of the two iodine atoms at positions 2 and 4, along with the trifluoromethyl group at position 3, creates a molecule with unique reactivity patterns that are valuable in synthetic organic chemistry.

The physical and chemical properties of 2,4-Diiodo-3-(trifluoromethyl)pyridine are directly influenced by these structural features. The presence of the trifluoromethyl group, which consists of three fluorine atoms attached to a carbon atom, contributes to the compound's lipophilicity and metabolic stability. These properties are particularly valuable in medicinal chemistry, where such characteristics can enhance a compound's pharmacokinetic profile.

Structural Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 1227574-86-8 |

| Molecular Formula | C6H2F3I2N |

| Molecular Weight | 398.89 g/mol |

| IUPAC Name | 2,4-diiodo-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2F3I2N/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H |

| Standard InChIKey | OXMHDGKPTOYKNV-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1I)C(F)(F)F)I |

| Canonical SMILES | C1=CN=C(C(=C1I)C(F)(F)F)I |

The molecular structure features a planar pyridine ring with the trifluoromethyl group positioned perpendicular to this plane. This three-dimensional arrangement influences the compound's electronic properties and its interactions with other molecules. The presence of two iodine atoms, which are relatively large and polarizable, creates regions of electron density that can participate in various intermolecular interactions, including halogen bonding.

Reactivity and Chemical Transformations

The reactivity of 2,4-Diiodo-3-(trifluoromethyl)pyridine is primarily defined by the presence of the two iodine atoms, which serve as versatile handles for further chemical transformations. Iodine substituents are excellent leaving groups in various cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules. The carbon-iodine bonds can participate in numerous transition metal-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings.

The trifluoromethyl group, on the other hand, imparts specific electronic properties to the molecule. It is strongly electron-withdrawing, which affects the electron distribution in the pyridine ring and can influence the reactivity of the compound in various chemical transformations. This group typically remains intact during most reactions, providing stability and contributing to the unique properties of the final products.

Cross-Coupling Reactions

Applications in Organic Synthesis and Medicinal Chemistry

2,4-Diiodo-3-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for medicinal chemistry and materials science. The presence of the two iodine atoms provides opportunities for selective functionalization, allowing synthetic chemists to introduce various substituents at specific positions. This versatility makes the compound valuable in the construction of libraries of compounds for drug discovery and development.

In medicinal chemistry, trifluoromethylated pyridines have gained significant attention due to their enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. The trifluoromethyl group can improve a compound's bioavailability and resistance to metabolic degradation, which are crucial properties for potential drug candidates. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

Related Compounds and Structural Analogs

Understanding the properties and applications of 2,4-Diiodo-3-(trifluoromethyl)pyridine can be enhanced by examining related compounds with similar structural features. Several such compounds appear in the chemical literature, differing in the type and position of halogen substituents or other functional groups on the pyridine ring. These structural analogs can provide insights into the reactivity patterns, synthetic methodologies, and potential applications of the target compound .

One closely related compound is 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine (CAS: 1214348-26-1), which features two bromine atoms and one iodine atom, along with a trifluoromethyl group at a different position. This compound shares the halogenated pyridine scaffold but offers a different pattern of substitution, potentially leading to varied chemical reactivity .

Another structural analog is 2,3-Dibromo-4-(trifluoromethyl)pyridine (CAS: 1099598-01-2), which contains two bromine atoms at positions 2 and 3, with a trifluoromethyl group at position 4. This compound has been described as a versatile building block in organic synthesis, particularly for developing complex molecules in medicinal chemistry and materials science.

Comparative Analysis

Table 2: Comparison of 2,4-Diiodo-3-(trifluoromethyl)pyridine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2,4-Diiodo-3-(trifluoromethyl)pyridine | 1227574-86-8 | C6H2F3I2N | 398.89 | Two iodine atoms at positions 2 and 4; trifluoromethyl at position 3 |

| 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine | 1214348-26-1 | C6HBr2F3IN | 430.79 | Two bromine atoms at positions 2 and 4; iodine at position 3; trifluoromethyl at position 6 |

| 2,3-Dibromo-4-(trifluoromethyl)pyridine | 1099598-01-2 | C6H2Br2F3N | 304.89 | Two bromine atoms at positions 2 and 3; trifluoromethyl at position 4 |

| 4-Amino-2-(trifluoromethyl)pyridine | 147149-98-2 | C6H5F3N2 | 162.11 | Amino group at position 4; trifluoromethyl at position 2 |

These structural analogs demonstrate the versatility of trifluoromethylated pyridines in synthetic chemistry. The variation in halogen substituents (iodine vs. bromine) and their positions on the pyridine ring can significantly influence the compounds' reactivity and potential applications. For instance, 4-Amino-2-(trifluoromethyl)pyridine has been used in the synthesis of active pharmaceutical ingredients, such as naporafenib, which is used in the treatment of RAF-driven cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume